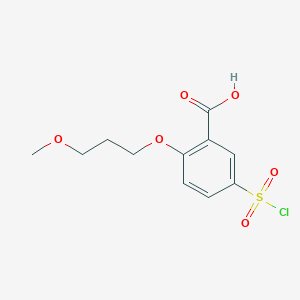![molecular formula C11H8N2O B2592653 2'-Oxo-1',2'-dihidrospiro[ciclopropano-1,3'-indol]-5'-carbonitrilo CAS No. 2093433-63-5](/img/structure/B2592653.png)
2'-Oxo-1',2'-dihidrospiro[ciclopropano-1,3'-indol]-5'-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile is a spirocyclic compound featuring a unique structural motif where a cyclopropane ring is fused to an indole moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The ability to modify the indole and cyclopropane rings allows for the fine-tuning of biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indole derivatives with cyclopropane carboxylic acid derivatives in the presence of a base. The reaction conditions often require:
Base: Sodium hydride or potassium tert-butoxide.
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: Typically between 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger volumes. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted indoles.
Mecanismo De Acción
The mechanism of action of 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure can fit into binding sites that are not accessible to linear molecules, potentially inhibiting or activating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[cyclopropane-1,3’-indole]-2’,2’,3’,3’-tetracarbonitrile
- Spiro[cyclopropane-1,3’-indole]-2’,2’,3’,3’-tetrahydroxy
Uniqueness
Compared to similar compounds, 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the oxo and carbonitrile groups allows for a wider range of chemical modifications and interactions.
This detailed overview highlights the significance of 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile in various fields of research and industry
Propiedades
IUPAC Name |
2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-7-1-2-9-8(5-7)11(3-4-11)10(14)13-9/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKODOLBDHNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3)C#N)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide](/img/structure/B2592570.png)
![diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2592572.png)

![2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2592576.png)
![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2592577.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2592579.png)


![4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B2592584.png)
![2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2592586.png)
![3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2592590.png)

![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2592593.png)
